1,6-Bis(p-aminophenyl)hexane
Overview
Description
1,6-Bis(p-aminophenyl)hexane is an organic compound characterized by the presence of two p-aminophenyl groups attached to a hexane chain
Mechanism of Action
Target of Action
1,6-Bis(p-aminophenyl)hexane, also known as 4,4’-Hexane-1,6-diyldianiline, is primarily used in the construction of covalent organic frameworks (COFs) . These are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . The compound serves as a building block that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers .
Mode of Action
The compound interacts with its targets through a process known as reticular chemistry . This involves the formation of strong covalent bonds to create a network of organic building units . The modular construction system of COFs allows for tailor-made design and an immense variety of building blocks .
Biochemical Pathways
The compound affects optoelectronic processes in COFs . These processes involve the interaction of light with the electronic properties of the COFs . The compound’s integration into the scaffolds of COFs paves the way towards the design of new semiconducting materials for optoelectronic applications .
Pharmacokinetics
Therefore, its bioavailability would be dependent on the specific synthesis conditions and the resulting COF structure .
Result of Action
The result of the compound’s action is the creation of COFs with various functionalities and potential applications . These include sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .
Action Environment
The action, efficacy, and stability of the compound are influenced by the specific conditions under which the COFs are synthesized . For instance, the molecular stacking modes and distances in the COFs can be controlled to influence the optical and electrical characteristics of these self-assembled frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(p-aminophenyl)hexane can be synthesized through a multi-step process. One common method involves the reaction of p-nitrobenzyl chloride with hexamethylene diamine, followed by reduction of the nitro groups to amines using catalytic hydrogenation. The reaction conditions typically involve:
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalyst: Palladium on carbon (Pd/C) for the hydrogenation step.
Temperature: Elevated temperatures around 80-100°C for the initial reaction, and room temperature for the hydrogenation step.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation reactors can also enhance the reduction step, ensuring complete conversion of nitro groups to amines.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(p-aminophenyl)hexane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using catalytic hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: 1,6-Bis(p-nitrophenyl)hexane.
Reduction: this compound.
Substitution: Derivatives such as 1,6-Bis(p-acetamidophenyl)hexane or 1,6-Bis(p-sulfonamidophenyl)hexane.
Scientific Research Applications
1,6-Bis(p-aminophenyl)hexane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamides and polyimides, which are known for their thermal stability and mechanical strength.
Materials Science: Incorporated into covalent organic frameworks (COFs) to enhance their structural and functional properties.
Biology and Medicine: Potential use in the development of drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of high-performance polymers and as a precursor for various chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(p-nitrophenyl)hexane: Similar structure but with nitro groups instead of amino groups.
1,6-Bis(p-acetamidophenyl)hexane: Contains acetamido groups instead of amino groups.
1,6-Bis(p-sulfonamidophenyl)hexane: Contains sulfonamido groups instead of amino groups.
Uniqueness
1,6-Bis(p-aminophenyl)hexane is unique due to its dual amino groups, which provide versatility in chemical reactions and potential applications. Its ability to form stable complexes and participate in various substitution reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-[6-(4-aminophenyl)hexyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14H,1-6,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKGPJIGDHZIMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285809 | |
Record name | 4,4′-(1,6-Hexanediyl)bis[benzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3491-14-3 | |
Record name | 4,4′-(1,6-Hexanediyl)bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3491-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-(1,6-Hexanediyl)bis[benzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.